molecular formula C₇H₆O₂S B013650 4-Mercaptobenzoic acid CAS No. 1074-36-8

4-Mercaptobenzoic acid

Cat. No.: B013650
CAS No.: 1074-36-8
M. Wt: 154.19 g/mol
InChI Key: LMJXSOYPAOSIPZ-UHFFFAOYSA-N
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Description

Molecular Architecture and Bifunctionality

The defining feature of 4-Mercaptobenzoic acid is its unique molecular structure, characterized by a thiol (-SH) group and a carboxylic acid (-COOH) group positioned at opposite ends (para position) of a benzene (B151609) ring. vulcanchem.com This arrangement confers bifunctionality, meaning the molecule has two distinct reactive sites. evitachem.com

The thiol group exhibits a strong affinity for and readily forms stable, covalent bonds with noble metal surfaces such as gold, silver, and copper. evitachem.com This interaction is the basis for the formation of highly organized, single-molecule-thick layers known as self-assembled monolayers (SAMs). evitachem.com Concurrently, the carboxylic acid group offers a versatile handle for a variety of subsequent chemical modifications. It can be deprotonated to a carboxylate for electrostatic interactions or can undergo reactions like esterification and amidation. evitachem.com This dual nature allows 4-MBA to function as a molecular linker, effectively bridging metallic substrates with other molecular or material entities.

Property Value Reference
Chemical Formula C₇H₆O₂S nih.gov
Molar Mass 154.19 g/mol nih.govsigmaaldrich.com
Melting Point 215–224 °C sigmaaldrich.comwikipedia.org
IUPAC Name 4-sulfanylbenzoic acid nih.govwikipedia.org
CAS Number 1074-36-8 nih.govsigmaaldrich.com

Historical Context of Thiol and Carboxylic Acid Chemistry in Surface Science

The scientific journey of manipulating surfaces at the molecular level has deep roots. A significant leap forward occurred in the 1980s when researchers discovered that alkanethiols could spontaneously organize into well-ordered, crystalline-like monolayers on gold surfaces. techconnect.orgsigmaaldrich.commdpi.com This breakthrough in creating self-assembled monolayers (SAMs) provided a simple yet powerful method for controlling the chemical and physical properties of interfaces. techconnect.orgresearchgate.net

Early investigations focused primarily on simple alkanethiols to elucidate the fundamental principles governing SAM formation. techconnect.org The deliberate incorporation of a second functional group, such as a carboxylic acid, represented a major advancement in the field. This bifunctionality enabled a more sophisticated tailoring of surface properties. The carboxylic acid group served as an attachment point for other molecules, paving the way for the construction of multilayered assemblies and surfaces functionalized for specific applications in sensing, catalysis, and bio-interfacial science. The introduction of aromatic thiols, including 4-MBA, further broadened the scope by integrating the electronic and structural characteristics of the benzene ring into these surface architectures. uni-tuebingen.de

Significance in Contemporary Materials Science and Nanoscience Research

In the current landscape of materials science and nanoscience, this compound stands out as a critical component. Its capacity to form stable and well-defined molecular layers is fundamental to the creation of a diverse array of advanced materials and nanoscale devices.

A particularly prominent application of 4-MBA is in the analytical technique of surface-enhanced Raman spectroscopy (SERS). evitachem.comresearcher.life When 4-MBA molecules are adsorbed onto the surface of metallic nanoparticles, they act as highly effective SERS probes. evitachem.comacs.org The interaction with the nanoparticle surface dramatically amplifies the molecule's Raman signal, enabling the detection of extremely low concentrations of substances. justia.comresearchgate.net The vibrational signals from the 4-MBA molecule are sensitive to the local environment, making it a valuable tool for investigating surface phenomena, including pH changes. vulcanchem.comnih.gov

Furthermore, 4-MBA is extensively utilized in the burgeoning field of molecular electronics. tu-dresden.deunizar.es By forming a SAM on a metal electrode, it can function as a component in a molecular-scale electronic device, such as a molecular wire or junction. vulcanchem.comfiveable.me The charge transport properties through the molecule can be influenced and controlled by its inherent electronic structure. mdpi.comuab.cat

The carboxylic acid end of the 4-MBA molecule is also instrumental in creating functional surfaces for biological applications. numberanalytics.comnih.gov It provides a reactive site for the covalent immobilization of biomolecules like proteins and DNA onto sensor surfaces. sigmaaldrich.comnih.gov This capability is crucial for the development of sophisticated biosensors and advanced diagnostic platforms, where precise control over surface chemistry is essential for maintaining the function of the attached biomolecules. numberanalytics.comnih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-sulfanylbenzoic acid
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2S/c8-7(9)5-1-3-6(10)4-2-5/h1-4,10H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJXSOYPAOSIPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40148036
Record name 4-Mercaptobenzoate
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Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1074-36-8
Record name 4-Mercaptobenzoic acid
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Record name 4-Mercaptobenzoate
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Record name 1074-36-8
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Record name 4-Mercaptobenzoate
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Advanced Synthetic Methodologies and Derivatization Strategies for 4 Mercaptobenzoic Acid

Established Synthetic Pathways

Synthesis from p-Chlorobenzoic Acid and Thiourea (B124793)

A prevalent and established method for the synthesis of 4-mercaptobenzoic acid involves the reaction of p-chlorobenzoic acid with thiourea. guidechem.com This approach is valued for its use of readily available starting materials. google.com

The synthesis proceeds in a multi-step process. Initially, p-chlorobenzoic acid and thiourea are dissolved in ethanol (B145695) at a temperature of 20-25°C. guidechem.comgoogle.com An iodine catalyst is then introduced, and the mixture is heated to reflux at 75-80°C for approximately 7 hours. guidechem.com Following the reaction, the mixture is cooled, leading to the precipitation of an intermediate product which is then filtered. guidechem.com This intermediate is subsequently treated with a sodium hydroxide (B78521) solution, stirred at room temperature, and filtered. guidechem.com The pH of the filtrate is then adjusted to 1-2 with the addition of ice acetic acid, causing the crude this compound to precipitate. guidechem.com Final purification is typically achieved through recrystallization from a solvent such as ethyl acetate (B1210297) to yield the final, purified product. guidechem.com

Reaction Details for Synthesis from p-Chlorobenzoic Acid and Thiourea

Reactants Solvent Catalyst Reaction Temperature Reaction Time

Mercaptylation of Halogenated Compounds with Elemental Sulfur

An alternative synthetic route involves the mercaptylation of halogenated benzoic acids using elemental sulfur. This method is carried out in the presence of molten salts, specifically a mixture of sodium hydroxide (NaOH) and potassium hydroxide (KOH). jst.go.jp In this process, the active species responsible for the mercaptylation are considered to be sodium sulfide (B99878) (Na₂S) and potassium sulfide (K₂S), which are formed in situ. jst.go.jp This technique has also been successfully applied to the synthesis of mercaptopyridines and selenoaryl compounds, demonstrating its versatility. jst.go.jp

Alternative Synthetic Routes for 4-Mercaptobenzoates

Several other strategies have been developed for the synthesis of this compound and its esters. One such method begins with 4-chlorobenzoic acid, which is reacted with sodium methyl mercaptide in dimethylformamide (DMF) to produce 4-(methylthio)benzoic acid. google.comevitachem.com This intermediate then undergoes halogenation to form a trihalomethyl thiobenzoic acid, which can subsequently be reacted with an alcohol to yield the desired 4-mercaptobenzoate. google.com

Other documented routes include:

The reaction of 4-cyanobenzene derivatives with potassium sulfide in dimethylformamide, followed by hydrolysis. evitachem.com

The reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid, which is then converted to this compound through diazotization and thiolation reactions.

Permutoid reactions catalyzed by butyllithium (B86547) have also been reported as a viable, though less common, synthetic pathway. google.comevitachem.com

Functional Group Transformations and Derivatizations

The bifunctional nature of this compound, containing both a carboxylic acid and a thiol group, allows for a variety of functional group transformations and derivatizations. evitachem.comcymitquimica.com

Esterification Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can readily undergo esterification with various alcohols. evitachem.com This reaction is typically catalyzed by an acid, such as sulfuric acid. For instance, the reaction of this compound with methanol (B129727) in the presence of sulfuric acid yields methyl 4-mercaptobenzoate. google.com These thioesters are valuable intermediates in organic synthesis. evitachem.com Palladium-catalyzed S-benzylation reactions have also been explored, where the carboxyl group plays a significant role in the reaction's success. rsc.org

Formation of Disulfide Bonds in Oxidative Environments

In an oxidative environment, the thiol group of this compound can be oxidized to form a disulfide bond, resulting in the formation of 4,4'-dithiobisbenzoic acid. evitachem.comfiu.edu This reaction can be achieved using various oxidizing agents, including hydrogen peroxide or potassium permanganate. The formation of disulfide bonds is a critical reaction in various fields, including biochemistry and polymer chemistry. evitachem.com The disulfide bond can, in turn, be oxidized to form sulfonic acids.

Metal Complexation via the Thiol Group

The bifunctional nature of this compound (4-MBA), possessing both a soft thiol (-SH) group and a hard carboxyl (-COOH) group, makes it a versatile ligand in coordination chemistry. core.ac.uk The thiol group, in particular, exhibits a strong affinity for a wide range of metal ions, leading to the formation of stable metal complexes. evitachem.com This reactivity is exploited in diverse fields, from the construction of advanced materials to the development of analytical sensors. core.ac.ukevitachem.com

The coordination chemistry of 4-MBA is extensive, involving metals from across the periodic table. core.ac.uk The thiol or thiolate group typically acts as the primary binding site, especially for soft or borderline metal ions. core.ac.ukresearchgate.net It can coordinate to metals in a monodentate fashion through the sulfur atom or act as a bridging ligand connecting multiple metal centers. core.ac.uk This binding versatility allows for the creation of various supramolecular structures, including coordination polymers and metal-organic frameworks (MOFs). core.ac.ukresearchgate.net

A notable application of this complexation is the functionalization of metal nanoparticles, particularly gold (Au) and silver (Ag). The strong affinity between the thiol group and these noble metals leads to the formation of self-assembled monolayers (SAMs) on the nanoparticle surface. evitachem.commdpi.com This interaction is fundamental to applications in surface-enhanced Raman scattering (SERS), where 4-MBA can act as a reporter molecule. mdpi.comohiolink.edu

The interaction is not limited to noble metals. 4-MBA has been shown to form complexes with various other metal ions, including:

Copper (Cu): Used to form two-dimensional (2D) ordered organic metal chalcogenides, such as Cu(SPh-COOH). nih.gov 4-MBA modified nanoparticles have also been used for the colorimetric determination of Cu²⁺ ions. core.ac.uk

Chromium (Cr): The coordination between Cr³⁺ ions and the carboxyl group of 4-MBA functionalized on gold-silver nanoparticles enables colorimetric detection of the metal ion. researchgate.net

Zirconium (Zr): 4-MBA can be used to functionalize Zr-based MOFs, such as PCN-222, through its carboxylate group, creating adsorbents with a high affinity for gold ions via the available thiol groups. researchgate.net

Rhenium (Re): Complexes with rhenium have been synthesized and structurally characterized, demonstrating the formation of hydrogen-bonded carboxylic acid dimers in the solid state. core.ac.uk

Mercury (Hg): The interaction between Hg²⁺ and 4-MBA on nanoparticle surfaces causes spectroscopic changes that can be used for sensitive detection of this heavy metal. ohiolink.edursc.org

The coordination can sometimes involve both the thiol and carboxylate groups, especially in the formation of extended network structures. However, unlike its isomer 2-mercaptobenzoic acid, simple S,O-chelation is not a common binding mode for 4-MBA. core.ac.uk The para-substitution pattern facilitates the thiol group's interaction with a surface or metal center, while leaving the carboxyl group available for further functionalization, pH sensing, or secondary coordination. core.ac.ukevitachem.com

Table 1: Examples of Metal Ions Complexed with this compound and Applications

Metal Ion Type of Complex/System Application Reference(s)
Gold (Au), Silver (Ag) Self-Assembled Monolayers (SAMs) on Nanoparticles Surface-Enhanced Raman Scattering (SERS), Sensors evitachem.comresearchgate.netmdpi.com
Copper (Cu) 2D Metal Chalcogenides, Nanoparticle-based probes Advanced Materials, Colorimetric Sensing core.ac.uknih.gov
Chromium (Cr) Functionalized Nanoparticles Colorimetric Ion Detection researchgate.net
Zirconium (Zr) Functionalized Metal-Organic Frameworks (MOFs) Selective Adsorption of Gold Ions researchgate.net
Mercury (Hg) Nanoparticle-based probes Heavy Metal Detection ohiolink.edursc.org

Derivatization for Enhanced Detection in Analytical Techniques

To improve detection sensitivity and selectivity in analytical methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS), this compound can be chemically modified. nih.gov Derivatization targets the reactive thiol group to attach a tag that enhances its detectability by ultraviolet (UV), fluorescence, or electrochemical detectors. nih.govslideshare.net

Common derivatization strategies for thiols, which are applicable to 4-MBA, involve reaction with reagents containing an N-substituted maleimide, an active halogen, or an aziridine (B145994) group. nih.gov These reactions form stable thioether linkages.

For modern analytical techniques, specific derivatizing agents are employed:

HPLC-UV/Vis: Reagents that introduce a chromophore are used. For instance, an ultrasonic-assisted precolumn derivatization method has been established for acrylamide (B121943) using 2-mercaptobenzoic acid, where the resulting derivative is detected by UV spectrophotometry. nih.gov A similar principle can be applied to 4-MBA itself or by using it as a reagent.

HPLC-MS/MS: For highly sensitive and selective analysis, derivatization is coupled with tandem mass spectrometry. Reagents like 4,4'-dithiodipyridine (DTDP) react rapidly with thiols under acidic conditions to form stable derivatives that can be enriched by solid-phase extraction (SPE) and readily analyzed by LC-MS/MS. acs.orgresearchgate.net Another approach for thiols like cysteine involves derivatization with diethyl 2-methylenemalonate (EMM) under acidic conditions, which could be adapted for 4-MBA. nih.govacs.org

MALDI-MS: this compound itself has been successfully used as a matrix for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) for the analysis of ultratrace metals. rsc.org This unconventional application highlights its utility in enhancing ionization for specific analytes.

Conversely, 4-MBA is widely used as a probe or internal standard in Surface-Enhanced Raman Scattering (SERS). mdpi.com By functionalizing gold or silver nanoparticles, its distinct Raman spectrum provides a stable signal. mdpi.commdpi.com The pH-sensitive nature of its carboxyl group allows it to act as a nanoscale pH sensor, with spectral features shifting predictably upon protonation or deprotonation. nih.gov This "derivatization" of the nanoparticle surface with 4-MBA enables sensitive measurements in complex biological environments. nih.gov

Table 2: Derivatization Strategies and Applications for Thiol Analysis

Analytical Technique Derivatizing Agent/Method Purpose of Derivatization Reference(s)
HPLC-UV/Vis N-substituted maleimides, active halogens Introduce a chromophore for UV detection nih.gov
HPLC-MS/MS 4,4'-dithiodipyridine (DTDP) Form stable derivatives for sensitive MS/MS detection acs.orgresearchgate.net
HPLC-MS/MS Diethyl 2-methylenemalonate (EMM) Enable rapid reaction under acidic conditions for LC-MS/MS nih.govacs.org
SERS Functionalization onto Au/Ag Nanoparticles Act as a reporter molecule or internal standard mdpi.com

Purity and Characterization of Synthesized this compound

The purity of synthesized this compound is crucial for its applications, as impurities can significantly alter its chemical and physical properties. A primary impurity concern is the corresponding disulfide, 4,4'-dithiobis(benzoic acid), which readily forms through the oxidation of the thiol group. rsc.orgias.ac.in Its presence can be difficult to avoid and may require specific purification steps or protective strategies during synthesis. google.com Other potential impurities can include residual starting materials or solvents from the synthesis process.

Purity is typically assessed using a combination of chromatographic and titration methods. Gas chromatography (GC) and titration analysis are standard methods for quantifying the purity of commercial 4-MBA, with typical purities available at ≥95.0% or 99%. rsc.orgvwr.comavantorsciences.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is used to confirm the proton environment. In a pure sample, the aromatic protons show a characteristic splitting pattern. The presence of the disulfide impurity can be identified by its distinct, sharp signals in the ¹H-NMR spectrum. rsc.org

Infrared (IR) and Raman Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to identify the vibrational modes of the functional groups. Key vibrational bands include those for the S-H stretch of the thiol group, the C=O stretch of the carboxylic acid, and the O-H stretch. nih.gov In SERS applications, characteristic peaks for the aromatic ring breathing mode (~1582 cm⁻¹) and the C-S stretching mode (~1074 cm⁻¹) are prominent. mdpi.commdpi.com

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound (154.19 g/mol ). nih.gov The fragmentation pattern can provide further structural information.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. nih.gov

UV-Visible Spectroscopy: This technique is often used to characterize 4-MBA when adsorbed onto metal nanoparticles, where it exhibits surface plasmon resonance bands. mdpi.com

Table 3: Key Spectroscopic Data for Characterization of this compound

Technique Key Feature / Observation Purpose Reference(s)
¹H-NMR Characteristic signals for aromatic protons; detection of disulfide impurity. Structural confirmation and impurity analysis. rsc.org
FTIR / Raman Vibrational bands for S-H, C=O, O-H, C-S, and aromatic ring modes. Functional group identification. mdpi.comnih.gov
Mass Spectrometry Molecular ion peak (m/z) at ~154. Molecular weight confirmation. nih.gov

Self Assembled Monolayers Sams of 4 Mercaptobenzoic Acid: Formation, Structure, and Dynamics

Fundamental Principles of Thiol Adsorption on Metal Surfaces

The formation of SAMs is driven by the strong, specific interaction between the sulfur atom of the thiol group and the metal substrate. This process, known as chemisorption, leads to the spontaneous organization of molecules into a densely packed monolayer. The principles governing this adsorption are rooted in the chemical affinity between sulfur and noble metals, leading to robust and stable surface modifications.

The adsorption of thiols, such as 4-MBA, onto gold and silver surfaces is characterized by the formation of a strong covalent metal-sulfur bond. isrra.org This process involves the cleavage of the S-H bond of the thiol group, with the hydrogen atom being lost. researchgate.net The sulfur atom then bonds to the metal surface, forming a thiolate species (M-S-R). This bond formation is a key driving force for the self-assembly process. rsc.org

On gold surfaces, the formation of the Au-S bond is readily observed through techniques like Raman and Surface-Enhanced Raman Spectroscopy (SERS). The characteristic Raman band for the S-H stretch in a free 4-MBA molecule (around 2570 cm⁻¹) disappears upon adsorption, while a new band corresponding to the Au-S bond appears at a lower frequency (around 257 cm⁻¹). researchgate.net Similarly, X-ray Photoelectron Spectroscopy (XPS) data for 4-MBA on Au(111) show a single component for the S 2p region at a binding energy of 162.0 eV, which is indicative of a chemically bonded thiolate. conicet.gov.ar

The process on silver surfaces follows a similar mechanism, resulting in a strong Ag-S covalent bond. researchgate.net Studies on Ag(111) and silver nanoparticles confirm that 4-MBA molecules adsorb via a thiolate bond, forming a stable monolayer. researchgate.netcore.ac.uk The adsorption is a complex process that begins with a negative charge transfer to the electrode surface, as evidenced by a sharp negative shift in the open-circuit potential. researchgate.net

The adsorption of thiols onto metal surfaces is a multi-step process. It begins with the transfer of negative charge to the metal surface, which is then discharged through a reduction process involving water or oxygen. researchgate.net This initial chemisorption can be strong enough to induce changes in the substrate's surface structure, a phenomenon known as surface reconstruction. rsc.org

For many thiols on Au(111), the adsorption process leads to the formation of "pits" or vacancy islands, which are depressions on the gold terraces that are one or two atoms deep. conicet.gov.ar These are thought to arise from the lifting of the natural (22×√3) reconstruction of the Au(111) surface to accommodate the adsorbing thiolates, releasing gold adatoms that then form islands. conicet.gov.ar However, in the case of 4-MBA on Au(111), a total absence of these vacancy islands is observed, suggesting a different interaction mechanism that does not significantly disrupt the gold surface in the same way. conicet.gov.ar

On Ag(111), the strong adsorption of thiols is also known to induce surface reconstruction. core.ac.uk Models have been proposed that involve a near-hexagonal surface layer with a different density of silver atoms compared to the underlying bulk substrate. core.ac.uk However, density functional theory (DFT) calculations suggest that for 4-MBA on Ag(111), a structure on an unreconstructed surface is thermodynamically more stable than those on reconstructed surfaces. researchgate.net

Structural Characterization of 4-Mercaptobenzoic Acid SAMs

The structure of 4-MBA SAMs is defined by the arrangement of the molecules on the surface, their orientation relative to the substrate, and the interactions between them. These characteristics are influenced by the substrate, solvent conditions during formation, and the inherent properties of the 4-MBA molecule itself.

The ordered arrangement of 4-MBA molecules on crystalline surfaces can be described by specific lattice structures. On Au(111), while alkanethiols often form dense (√3×√3)R30° or c(4×2) lattices, 4-MBA has been shown to form a (√3×4) lattice. conicet.gov.ar This corresponds to a lower surface coverage (θ) of 0.25, meaning there is one 4-MBA molecule for every four surface gold atoms. This saturation coverage is achieved relatively quickly, within about 30 minutes of immersion. conicet.gov.ar

A similar structure is observed for 4-MBA on Ag(111). Experimental results and DFT calculations indicate that 4-MBA molecules arrange in a (√3 × 4) lattice with a surface coverage of θ = 0.25. researchgate.netcore.ac.uk This structure is notably less dense than the (√7 × √7)R19.1° lattice typically observed for other thiols on Ag(111) and is found to be more stable on the unreconstructed Ag(111) surface. researchgate.netcore.ac.uk

Lattice Structures and Surface Coverage of 4-MBA SAMs
SubstrateLattice StructureSurface Coverage (θ)Reference
Au(111)(√3×4)0.25 conicet.gov.ar
Ag(111)(√3 × 4)0.25 researchgate.netcore.ac.uk

The orientation of the 4-MBA molecules within the SAM is crucial for determining the surface properties. In monolayers prepared on gold substrates using an acetic acid/ethanol (B145695) solvent, the 4-MBA molecules adopt a generally upright orientation. osti.gov The aryl ring and the terminal carboxyl group are tilted from the surface normal by a colatitudinal angle of approximately 30°. osti.gov This orientation is stabilized by intermolecular interactions, particularly the aromatic ring interactions between adjacent molecules. conicet.gov.ar Techniques like Polarization-Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) are instrumental in evaluating the molecular composition and orientation within the SAMs. uh.edunih.gov

The terminal carboxylic acid groups of 4-MBA are capable of forming strong hydrogen bonds, which significantly influence the structure and stability of the monolayer. These interactions can lead to the formation of dimers, where two carboxylic acid groups from adjacent molecules associate. ru.nl

The extent of hydrogen bonding can be influenced by the solvent used during SAM formation. For instance, when 4-MBA SAMs are prepared from a pure ethanol solvent, extensive bilayer formation can occur, driven by hydrogen bonding between the carboxyl groups of monomers in the first and second layers. osti.gov Conversely, adding acetic acid to the incubating solution can disrupt these intermolecular hydrogen bonds, leading to a film with a more uniform monolayer structure. researchgate.net

Methodologies for SAM Formation

The creation of high-quality 4-MBA SAMs is achievable through several techniques, each offering distinct advantages in terms of film quality, stability, and experimental control.

The most common method for forming 4-MBA SAMs is through liquid-phase deposition, which involves the spontaneous assembly of molecules from a solution onto a substrate. This process is typically accomplished by immersing a substrate, most frequently gold or silver, into a dilute ethanolic solution of 4-MBA. The strong affinity between the sulfur atom of the thiol group and the metal surface drives the chemisorption process, leading to the formation of a dense, oriented monolayer. evitachem.com

Studies have optimized various parameters to achieve well-ordered and stable films. For instance, immersing a gold substrate in a 1 mM solution of 4-MBA for periods ranging from 1.5 to 24 hours is a widely reported protocol. core.ac.uk Research on Au(111) surfaces has shown that a highly stable and densely packed monolayer can be achieved after an immersion time of just 5 hours, at which point the surface coverage saturates. confex.com The solvent can also play a role; besides ethanol, aqueous alkaline solutions have been used for self-assembly on silver substrates. core.ac.uk The integrity and packing density of the resulting monolayer are often validated using electrochemical methods like cyclic voltammetry or electrochemical impedance spectroscopy.

Table 1: Representative Conditions for Liquid-Phase Deposition of 4-MBA SAMs

Substrate 4-MBA Concentration Solvent Immersion Time Resulting SAM Characteristics
Au(111) 1 mM Ethanol 5 hours Saturated surface coverage (0.52 nmol cm⁻²), highly stable. confex.com
Au/Ag 1 mM Ethanol 12-24 hours Formation of a monolayer with high integrity.
Ag 1 mM Ethanol or 0.1 M NaOH 1.5 hours Formation of a stable SAM. core.ac.uk

An alternative to solution-based methods is vapor-phase deposition, where the substrate is exposed to 4-MBA in a gaseous state within a controlled chamber. This solvent-free technique can lead to SAMs with enhanced stability. aip.orgaip.org Studies on similar short-chain thiols, such as mercaptopropionic acid (MPA), have demonstrated that vapor-deposited SAMs exhibit significantly higher electrochemical stability compared to their liquid-phase counterparts. aip.orgaip.org This increased stability is attributed to the reduced likelihood of molecules detaching from the electrode surface when a potential is applied. aip.orgaip.org While detailed studies specifically optimizing vapor-phase deposition for 4-MBA are less common, investigations into the interactions of vapor-phase molecules with 4-MBA SAMs confirm the viability of gas-solid interface chemistry for this compound. aip.orgutexas.edu

The terminal carboxylic acid group of 4-MBA imparts pH-responsive behavior to the SAM, influencing its formation and structure. The protonation state of this group, which has a pKa of approximately 4.1, can be controlled by the pH of the surrounding environment. nih.gov At pH values below the pKa, the carboxyl group is protonated (-COOH), allowing for strong intermolecular hydrogen bonding between adjacent molecules. This can enhance the stability of the monolayer. researchgate.net Conversely, at pH values above the pKa, the group is deprotonated (-COO⁻), leading to electrostatic repulsion between neighboring molecules, which can affect the packing density and orientation of the SAM.

This pH-dependent behavior is crucial for applications involving controlled molecular assembly. For example, the formation of stable, two-dimensional constructs can be achieved by the assembly of positively charged molecules onto the negatively charged carboxylate-terminated surface in neutral or alkaline solutions. nih.gov The degree of hydrogen bonding within the film, which is directly related to the electrochemical response of the SAM, can be modulated by adjusting the pH. researchgate.netiaea.org

Stability and Degradation Mechanisms of this compound SAMs

While 4-MBA SAMs are relatively robust, they are susceptible to degradation under certain environmental and electrochemical conditions. Understanding these mechanisms is vital for ensuring the long-term performance of devices based on these monolayers.

A primary degradation pathway for 4-MBA SAMs, particularly in ambient conditions, is the oxidation of the thiol group. core.ac.ukresearchgate.net The sulfur atom in the thiolate bond (Au-S-R) can be oxidized, which can lead to the formation of disulfide species (R-S-S-R). core.ac.ukresearchgate.netnih.gov This process weakens the molecule's attachment to the metal surface and can compromise the integrity of the monolayer. Studies on 4-MBA-protected silver nanoparticles have shown that slow degradation in air leads to disulfide formation, which in turn causes the nanoparticles to sinter or aggregate. core.ac.ukresearchgate.net This oxidative instability is a common characteristic of thiol compounds, necessitating careful handling and storage, sometimes under an inert atmosphere, to prevent premature degradation.

The electrochemical stability of 4-MBA SAMs is critical for their use in sensors and electronic devices. The strength of the gold-thiolate bond can be probed by applying a negative potential to the substrate, which causes the reductive desorption of the monolayer. researchgate.net This process involves the transfer of an electron to the gold-sulfur bond, cleaving it and releasing the thiolate anion (R-S⁻) into the electrolyte solution. researchgate.net

Cyclic voltammetry studies of 4-MBA on polycrystalline gold electrodes reveal multiple distinct cathodic peaks. researchgate.netrsc.org These peaks correspond to the reductive desorption of molecules from different crystallographic facets of the gold surface, such as Au(111), Au(100), and Au(110). researchgate.netrsc.org The potential at which desorption occurs is a measure of the stability of the SAM on that particular facet. Research indicates that the stability of the adsorbed 4-MBA molecules varies with the surface orientation in the order of (111) < (100) < (110), with the monolayer being most stable on the (110) facets. researchgate.netrsc.org This ability to selectively desorb molecules from specific crystal domains by controlling the potential offers a method for fabricating patterned functional electrodes. researchgate.netrsc.org

Table 2: Reductive Desorption Characteristics of 4-MBA on Gold

Gold Surface Phenomenon Significance
Polycrystalline Au Multiple cathodic waves observed during cyclic voltammetry. researchgate.netrsc.org Each wave corresponds to desorption from a different crystal facet (e.g., (111), (100), (110)). researchgate.netrsc.org
Au(111) Reductive desorption occurs at the least negative potential. researchgate.netrsc.org Indicates the lowest stability among the low-index faces. researchgate.netrsc.org
Au(100) Desorption potential is intermediate. researchgate.netrsc.org Stability is greater than on Au(111) but less than on Au(110). researchgate.netrsc.org
Au(110) Reductive desorption occurs at the most negative potential. researchgate.netrsc.org Indicates the highest stability among the low-index faces. researchgate.netrsc.org

Influence of Environmental Conditions on SAM Integrity

The stability and structural integrity of this compound (4-MBA) self-assembled monolayers (SAMs) are highly sensitive to the surrounding environmental conditions. Factors such as pH, solvent composition, and the presence of electrolytes can significantly alter the monolayer's properties, including its protonation state, packing density, and long-term stability.

Effect of pH and Electrolytes: The carboxylic acid terminal group of 4-MBA imparts a strong pH sensitivity to the SAM. The protonation state of this group can be controlled by the pH of the surrounding electrolyte. mdpi.comresearchgate.net Electrochemical studies have demonstrated that the carboxylic acid head group can be reversibly protonated and deprotonated by applying an electric potential to the underlying gold substrate, a process that is highly dependent on the electrolyte's pH. mdpi.comresearchgate.net This behavior is crucial for applications like pH sensing. researchgate.net

Effect of Solvent: The choice of solvent used during the SAM formation has a considerable bearing on the final film morphology. nih.govnih.gov Studies comparing SAMs prepared in pure ethanol versus a mixture of acetic acid in ethanol have revealed significant differences. While the orientation of the 4-MBA monomers may not be drastically affected, using pure ethanol as a solvent can lead to the formation of extensive bilayers due to hydrogen bonding between the carboxyl groups of the 4-MBA molecules. nih.govnih.gov In contrast, adding acetic acid to the incubation solution can reduce the level of intermolecular hydrogen bonding within the film. mdpi.comresearchgate.net The quality and properties of SAMs are generally dependent on several factors including solvent type and polarity. researchgate.net

The table below summarizes the influence of various environmental factors on 4-MBA SAMs on a gold surface.

Environmental FactorObservationImpact on SAM Integrity
pH The carboxylic acid group undergoes protonation/deprotonation in response to pH changes. mdpi.comresearchgate.netAlters surface charge and intermolecular interactions.
Electric Potential An applied potential can drive the protonation/deprotonation of the terminal carboxyl group. mdpi.comresearchgate.netAllows for dynamic control of the SAM's surface chemistry.
Electrolyte Cations (e.g., Na⁺, K⁺) Cations can exchange with the acidic proton, forming carboxylate salts. mdpi.comLeads to a gradual decrease in electrochemical responsiveness.
Divalent Cations (e.g., Ca²⁺) Immediately forms a stable carboxylate salt film. mdpi.comQuenches the protonation/deprotonation process and stabilizes the deprotonated state.
Solvent (Pure Ethanol) Promotes the formation of hydrogen-bonded bilayers. nih.govnih.govAffects the monolayer/bilayer structure and packing.
Solvent (Acetic Acid/Ethanol) Reduces intermolecular hydrogen bonding between 4-MBA molecules. mdpi.comresearchgate.netLeads to a film with different structural order and electrochemical behavior.

Computational and Theoretical Studies of this compound Adsorption

Computational and theoretical methods provide invaluable molecular-level insights into the adsorption of 4-MBA on various substrates, complementing experimental findings. These studies help elucidate the geometry, energetics, dynamics, and enhancement mechanisms that govern the behavior of 4-MBA SAMs.

Density Functional Theory (DFT) Calculations for Adsorption Geometry and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and energetics of molecules and materials. For 4-MBA, DFT calculations have been crucial in determining its adsorption behavior on different surfaces, most notably gold (Au) and silver (Ag).

On Au(111) surfaces, DFT studies have shown that 4-MBA molecules adsorb via the formation of a strong thiolate bond (Au-S). conicet.gov.ar The calculations reveal that aromatic ring interactions play a significant role in stabilizing the adsorbed molecules. conicet.gov.ar One study combined experimental results with DFT calculations to show that 4-MBA molecules arrange in a (√3×4) lattice on Au(111). conicet.gov.ar

On Ag surfaces, DFT calculations have been used to interpret SERS data and have confirmed that the adsorption behavior is pH-dependent. researchgate.net At acidic conditions, 4-MBA molecules are believed to bind to the Ag surface primarily through the sulfur atom. researchgate.net However, under neutral or alkaline conditions, both the sulfur atom and the deprotonated carboxylate group (COO⁻) can be involved in the binding. researchgate.net DFT has also been employed to study the adsorption on Ag(111) and Ag nanoparticles, showing that intact 4-MBA molecules adsorb via a thiolate bond, forming a (√3 × 4) lattice. researchgate.netcore.ac.uk

DFT has also been applied to understand the adsorption on semiconductor surfaces. For instance, on TiO₂ anatase (101) and rutile (110) surfaces, photoelectron spectroscopy results combined with DFT suggest that the 4-MBA molecule bonds through the deprotonated carboxyl group in a bidentate geometry, leaving the thiol group pointing away from the surface. mdpi.comresearchgate.net

The table below presents a summary of findings from DFT studies on 4-MBA adsorption.

SubstrateKey Findings from DFT CalculationsReference
Au(111) Adsorption occurs via a thiolate (Au-S) bond. The molecule arranges in a (√3×4) lattice, stabilized by aromatic interactions. conicet.gov.ar
Ag Adsorption is pH-dependent: S-Ag binding at acidic pH; S-Ag and COO⁻-Ag binding at neutral/alkaline pH. researchgate.net
Ag(111) / AgNPs Intact molecules adsorb via a thiolate bond, forming a (√3 × 4) lattice. researchgate.netcore.ac.uk
TiO₂ (Anatase & Rutile) Molecule bonds through the deprotonated carboxyl group in a bidentate geometry. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Ligand Layer Dynamics

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For 4-MBA SAMs, MD simulations provide a window into the dynamic behavior of the ligand layer, which is not static but involves a range of intramolecular and intermolecular motions.

MD simulations have been used to investigate the dynamics of weak interactions within the ligand layer of gold nanoclusters protected by mercaptobenzoic acid. researchgate.netrsc.orgacs.org These simulations, often performed with forces calculated from DFT, can visualize and analyze non-covalent interactions such as:

Ligand-ligand hydrogen bonding: The carboxylic acid groups of neighboring 4-MBA molecules can form hydrogen bonds, which influences the stability and order of the SAM. scispace.com

These simulations reveal that the ligand layer is a dynamic environment where active sites can become accessible, which has implications for applications in catalysis and functionalization. researchgate.netrsc.org For instance, the dynamic formation and breaking of these weak bonds can allow other molecules to access the metal surface for reactions. scispace.com

Theoretical Models for Surface Enhancement Mechanisms (e.g., Charge Transfer)

This compound is a key molecule in Surface-Enhanced Raman Scattering (SERS), a technique that dramatically enhances the Raman signal of molecules adsorbed on nanostructured metal surfaces. The enhancement is understood to arise from two main mechanisms: an electromagnetic mechanism (EM) and a chemical mechanism (CM). Theoretical models have been essential for understanding the CM, which often involves a charge-transfer (CT) process between the molecule and the substrate.

The charge-transfer model posits that the SERS enhancement of certain vibrational modes is due to a resonant charge-transfer transition. This transition can occur from the metal's Fermi level to an unoccupied molecular orbital of the adsorbate (e.g., 4-MBA) or vice versa. This process is often described by the Herzberg-Teller coupling mechanism, where non-totally symmetric vibrational modes can "borrow" intensity from a nearby electronic transition. researchgate.net

Theoretical studies have proposed and supported the CT mechanism for 4-MBA on various substrates:

On Silver (Ag): DFT calculations combined with SERS experiments suggest that a CT resonance between 4-MBA and Ag nanoparticles can be promoted by hydrogen bonding. The dramatic enhancement of non-totally symmetric (b₂) modes of 4-MBA is considered a clear manifestation of the CT process. researchgate.net

On Semiconductors (e.g., TiO₂, Cu₂O): The CT mechanism is also active on semiconductor substrates. DFT calculations have indicated a CT transition process between 4-MBA and Cu₂O nanospheres. nih.gov Similarly, on TiO₂, a CT-SERS mechanism has been established where a photoinduced charge transfer occurs from the molecule's ground state directly to the semiconductor's conduction band. mdpi.comresearchgate.netacs.org This demonstrates that SERS enhancement via CT is not limited to noble metal substrates.

These theoretical models are crucial for interpreting SERS spectra and for designing new, more efficient SERS substrates by tuning the energy levels of the molecule and the substrate to promote charge transfer. mdpi.com

Spectroscopic and Electrochemical Investigations of 4 Mercaptobenzoic Acid and Its Assemblies

Surface-Enhanced Raman Scattering (SERS) of 4-Mercaptobenzoic Acid

This compound as a Model Analyte for SERS Substrates

This compound (4-MBA) is widely utilized as a model analyte for evaluating the performance of Surface-Enhanced Raman Scattering (SERS) substrates. sigmaaldrich.comscientificlabs.comchemicalbook.inscochem.com Its utility stems from several key characteristics. The molecule possesses a thiol group (-SH) that forms a strong, stable bond with noble metal surfaces like gold and silver, leading to the formation of self-assembled monolayers (SAMs). sigmaaldrich.comscientificlabs.comchemicalbook.inscochem.commdpi.com This well-defined adsorption facilitates reproducible and consistent SERS measurements.

Furthermore, 4-MBA has a significant Raman scattering cross-section and distinct spectral features that are sensitive to its chemical environment, making it an excellent probe for investigating enhancement mechanisms and substrate performance. frontiersin.orgnih.govacs.org Its simple, well-understood structure allows for clear assignment of vibrational modes in the SERS spectrum. frontiersin.org The molecule's ability to be used in various forms, such as in designing core-shell nanoparticles with an embedded 4-MBA layer, further highlights its versatility as a standard for quantitative SERS analysis. rsc.orgnih.gov The extensive use of 4-MBA has created a large body of literature, providing a solid baseline for comparing new SERS substrates and methodologies. frontiersin.orgoptica.org

Enhancement Mechanisms in SERS: Electromagnetic and Chemical Contributions

The significant amplification of Raman signals in SERS is primarily attributed to two synergistic mechanisms: electromagnetic enhancement and chemical enhancement. frontiersin.orgresearchgate.net

The electromagnetic (EM) mechanism is considered the dominant contributor to SERS enhancement. optica.orgmdpi.com It arises from the excitation of localized surface plasmon resonances (LSPRs) on the surface of metallic nanostructures when illuminated by a laser. frontiersin.orgmdpi.com This resonance creates intense, localized electromagnetic fields at the nanoparticle surface. mdpi.comnih.gov Molecules adsorbed or in close proximity to these "hotspots" experience a greatly amplified electric field, leading to a dramatic increase in the intensity of their Raman scattering. mdpi.com

Tuning SERS Enhancement through Nanoparticle Architecture and Plasmon Coupling

The magnitude of SERS enhancement is highly dependent on the physical and material properties of the nanostructured substrate. By carefully designing the architecture of nanoparticles and controlling their assembly, the plasmonic properties can be tuned to maximize the SERS signal of analytes like 4-MBA.

A key strategy involves creating "hotspots," which are regions of extremely high electromagnetic field enhancement, typically found in the gaps between adjacent nanoparticles. mdpi.com The geometry of these gaps is critical. For instance, dimer and trimer configurations of gold nanoparticles have been shown to produce significantly higher SERS signals for 4-MBA compared to monomeric nanoparticles. researchgate.net The shape of the nanoparticles also plays a crucial role, with different shapes leading to variations in enhancement factors by as much as a factor of 100. nih.gov

Another powerful approach is the "nanoparticle-on-mirror" (NPoM) configuration, where nanoparticles are placed on a smooth metallic film. mdpi.comnih.gov This architecture creates intense hotspots at the interface between the nanoparticle and the film due to the coupling of the localized surface plasmon of the nanoparticle with the surface plasmon polariton of the film. nih.gov Such NPoM nanocavities have been shown to enhance the Raman signal of 4-MBA by a factor of 10^3 compared to individual nanoparticles. mdpi.com

Core-shell nanoparticles offer another level of control. For example, using a gold core with a silver shell can lead to strong plasmonic coupling between the core and shell, amplifying the SERS signal. frontiersin.org The size of the core is also a factor; a larger gold core (e.g., 40 nm) can generate a stronger localized surface plasmon resonance compared to a smaller one, leading to greater enhancement. frontiersin.org The thickness of the shell can also be optimized; thicker silver shells on gold nanorods have been shown to significantly enhance the SERS signal of 4-MBA.

Finally, the arrangement of nanoparticles into ordered or quasi-periodic arrays can influence SERS performance. Quasi-periodic nanoarrays have demonstrated stronger electric field enhancements and, consequently, greater SERS enhancement for 4-MBA compared to their periodic counterparts, with enhancement factors reaching up to 10^7. aip.org

Spectral Features and Vibrational Mode Assignments of this compound in SERS

The SERS spectrum of this compound is characterized by several prominent peaks that correspond to specific molecular vibrations. The assignment of these peaks provides insight into the molecule's orientation and interaction with the metal surface.

When 4-MBA adsorbs onto a gold or silver surface, the thiol group (-SH) typically forms a thiolate bond (S-metal), leading to the disappearance of the ν(S-H) stretching mode around 2560 cm⁻¹. researchgate.net The most intense bands in the SERS spectrum are generally observed around 1077 cm⁻¹ and 1586 cm⁻¹. researchgate.netresearchgate.net These are assigned to the ν₁₂ ring breathing mode (often coupled with C-S stretching) and the ν₈ₐ aromatic ring stretching vibration, respectively. researchgate.net

Other notable peaks include those related to the carboxylic acid group. The protonation state of this group is pH-dependent and influences the spectrum. In its deprotonated (carboxylate) form (COO⁻), a band around 1378 cm⁻¹ corresponding to the symmetric stretching vibration νs(COO⁻) can be observed. frontiersin.orgresearchgate.net Other vibrations associated with the carboxylate group include a bending mode, β(COO⁻), around 849 cm⁻¹ and another stretching mode, ν(COO⁻), near 1428 cm⁻¹. frontiersin.org In the protonated state, a band corresponding to the C=O stretch, ν(C=O), may appear around 1710 cm⁻¹. frontiersin.org

The orientation of the 4-MBA molecule on the surface can be inferred from the relative intensities of certain bands. For instance, the relative intensities of the bands corresponding to the symmetric stretching of the COO⁻ group and the out-of-plane vibration of the phenyl ring can indicate whether the molecule is tilted or oriented more vertically with respect to the surface. researchgate.net

Table 1: Prominent Vibrational Modes of this compound in SERS

Wavenumber (cm⁻¹)AssignmentDescriptionReference(s)
~1586ν₈ₐRing stretching vibration researchgate.netresearchgate.net
~1487ν(C−C) + γ(CH)Combination of C-C stretching and C-H deformation researchgate.net
~1378νs(COO⁻)Symmetric stretching of the carboxylate group researchgate.net
~1181β(CH)In-plane C-H deformation researchgate.net
~1077ν₁₂Ring breathing vibration coupled with C-S stretching researchgate.netresearchgate.net
~849β(COO⁻)Bending vibration of the carboxylate group frontiersin.org

Note: The exact peak positions can vary slightly depending on the substrate, pH, and other experimental conditions.

Quantitative SERS Analysis and Hotspot Localization

Quantitative analysis using SERS presents challenges due to signal variations, but 4-MBA has been instrumental in developing strategies to improve reproducibility and accuracy. A key approach is the use of an internal standard. Core-shell nanoparticles, such as Au@4-MBA@Ag, have been designed where the 4-MBA molecules are embedded between the core and shell. rsc.orgnih.gov The consistent SERS signal from the embedded 4-MBA serves as an internal reference to normalize the signal of a target analyte, correcting for fluctuations in experimental conditions. rsc.org This has enabled the quantitative detection of various substances, including fungicides and pesticides. nih.govmdpi.com

The limit of detection (LOD) for 4-MBA itself on optimized SERS substrates can be very low. For instance, with silver nanocube-based substrates, detection limits in the micromolar range have been reported. researchgate.net The development of highly efficient substrates, such as those with engineered hotspots, is crucial for achieving high sensitivity.

Hotspots, the nanoscale regions of intense electromagnetic fields, are the primary source of the massive enhancement in SERS and are critical for reaching single-molecule detection levels. mdpi.comresearchgate.net These hotspots are typically located in the junctions between plasmonic nanoparticles. mdpi.com The self-assembly of nanoparticles, sometimes triggered by the analyte itself, can create these highly active sites. For example, hydrogen bonding between the carboxylic groups of 4-MBA molecules on different silver nanoparticles can induce aggregation, generating efficient hotspots and enabling detection at very low concentrations. rsc.org The distance between nanoparticles and a metallic surface is also a critical factor; SERS intensity has been shown to decrease as the gap distance increases. nih.gov By controlling the architecture of nanoparticle assemblies, it is possible to localize and engineer these hotspots to maximize the SERS signal for quantitative analysis. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) Studies

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical state of atoms within a material. It has been employed to study self-assembled monolayers (SAMs) of this compound on various substrates, providing crucial insights into the bonding mechanism and molecular integrity.

When 4-MBA forms a SAM on a gold or silver surface, XPS analysis of the S 2p region is particularly informative. The binding energy of the S 2p electrons can distinguish between unbound thiol (R-SH) and a thiolate bond (R-S-Metal). For 4-MBA on gold, the S 2p peak is typically observed around 162.0 eV, which is characteristic of sulfur covalently bonded to the gold surface as a thiolate. conicet.gov.aruh.edu The absence of a peak around 164 eV confirms that the sulfur is bound to the gold and not present as unbound thiol. uh.edu Similarly, on silver surfaces, the formation of a thiolate bond is confirmed by the S 2p binding energy. core.ac.uk

XPS also provides information on the other elements present in the 4-MBA molecule. The C 1s spectrum can be deconvoluted to identify carbon atoms in different chemical environments, such as the aromatic ring (C-C), the carbon attached to sulfur (C-S), and the carboxyl carbon (C-O). researchgate.netmdpi.com For instance, on a TiO₂ surface, these peaks have been assigned to binding energies of 284.8 eV (C-C), 285.5 eV (C-S), and 288.7 eV (C-O). researchgate.netmdpi.com

The O 1s spectrum provides details about the carboxyl group. On gold, two distinct states for oxygen have been observed, corresponding to the C=O and C-OH components of the carboxylic acid group. uh.edufrontiersin.org On TiO₂, the O 1s peak can indicate whether the carboxyl group is protonated or deprotonated and how it binds to the surface (e.g., monodentate vs. bidentate). researchgate.netmdpi.com

By comparing the relative intensities of the elemental peaks (e.g., C, S, O, and the substrate metal), XPS can be used to estimate the surface coverage and packing density of the 4-MBA monolayer. nih.gov Studies have shown good agreement between the measured and nominal stoichiometries of the molecules in the SAM. escholarship.org

Table 2: Representative XPS Binding Energies for this compound SAMs

Core LevelSubstrateBinding Energy (eV)AssignmentReference(s)
S 2pAu(111)162.0Au-S (thiolate) conicet.gov.aruh.edu
S 2p₃/₂TiO₂ anatase164.3R-SH researchgate.netmdpi.com
C 1sAu~284.5Aromatic C-C/C-H uh.edu
C 1sAu~288.5O=C-OH uh.edu
C 1sTiO₂ anatase284.8Aromatic C-C researchgate.netmdpi.com
C 1sTiO₂ anatase285.5C-S researchgate.netmdpi.com
C 1sTiO₂ anatase288.7C-O (carboxyl) researchgate.netmdpi.com
O 1sAu531.2 - 532.7C=O and C-OH uh.edu
O 1sTiO₂ anatase~531.7COO⁻ researchgate.netmdpi.com

Note: Binding energies can vary slightly based on the specific substrate, experimental setup, and charge referencing method.

Analysis of Thiolate Bond Formation and Chemical State of Sulfur

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the chemical composition and bonding environment of the constituent elements within the top few nanometers of a material. For 4-MBA SAMs, XPS is crucial for confirming the formation of a thiolate bond between the sulfur atom and the metallic substrate, a hallmark of self-assembly for thiol-containing molecules.

Studies on gold (Au) and silver (Ag) surfaces have consistently shown that 4-MBA molecules adsorb via the formation of a thiolate bond. conicet.gov.arcore.ac.uk This is evidenced by the S 2p core-level spectrum, which typically exhibits a doublet (S 2p3/2 and S 2p1/2) at binding energies characteristic of a metal-sulfur bond, rather than a free thiol (-SH) group. researchgate.net For instance, when 4-MBA is adsorbed on a gold surface, the S 2p spectrum confirms the presence of a Au-S bond. uba.ar Similarly, on silver, the formation of a strong thiolate-Ag bond is observed. core.ac.uk The absence of significant signals at higher binding energies, which would correspond to unbound thiols or oxidized sulfur species like sulfinates or sulfonates, indicates the integrity of the SAM and the primary mode of attachment. core.ac.uk

The analysis of the S 2p peak shape and position provides definitive evidence of the chemical transformation from a thiol to a thiolate upon adsorption, which is the foundational step in the formation of a stable and ordered 4-MBA monolayer.

Table 1: Representative XPS S 2p Binding Energies for 4-MBA SAMs

Substrate S 2p3/2 Binding Energy (eV) S 2p1/2 Binding Energy (eV) Chemical State
Gold (Au) ~162.0 ~163.2 Thiolate (Au-S)
Silver (Ag) ~162.0 ~163.2 Thiolate (Ag-S)

Determination of Molecular Coverage and Adsorption Geometry

Understanding the packing density and orientation of molecules within a SAM is critical for controlling the properties of the modified surface. For 4-MBA, various techniques are employed to elucidate these structural details.

X-ray Photoelectron Spectroscopy (XPS) can be used to estimate the surface coverage (packing density). By comparing the signal intensity of the sulfur (S 2p) or carbon (C 1s) from the 4-MBA monolayer to that of the underlying metal substrate (e.g., Au 4f or Ag 3d), a relative surface coverage can be determined. nih.govuh.edu Studies have shown that the packing density of 4-MBA can be influenced by the solvent used during the self-assembly process and the nature of the terminal group. uh.eduosti.gov For example, the packing density on gold has been observed to increase in the order of thiophenol < 4-mercaptophenol (B154117) < 4-mercaptophenylboronic acid < this compound. nih.govacs.org On Ag(111), the surface coverage of 4-MBA has been estimated to be approximately θ ≈ 0.3, indicating a more diluted lattice compared to alkanethiols. core.ac.uk

Scanning Tunneling Microscopy (STM) provides real-space images of the molecular arrangement on the surface. For 4-MBA on Au(111), STM studies have revealed an ordered, commensurate lattice, specifically a (√3×4) structure. conicet.gov.aracs.org This ordered arrangement is stabilized by interactions between the aromatic rings of adjacent molecules. conicet.gov.ar

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is another powerful tool for determining the orientation of the molecules within the SAM. By analyzing the polarization dependence of the C K-edge absorption features, the tilt angle of the aromatic ring and the carboxyl group relative to the surface normal can be determined. For 4-MBA SAMs prepared in an acetic acid/ethanol (B145695) solvent, the monomers adopt an upright orientation with the aryl ring and carboxyl group tilted at approximately 30° with respect to the Au(111) surface normal. osti.gov

Table 2: Structural Characteristics of 4-MBA SAMs on Au(111)

Technique Finding Reference
STM (√3×4) lattice structure conicet.gov.aracs.org
XPS Surface coverage (θ) ~0.25 conicet.gov.aracs.org

Electrochemical Characterization Techniques

Electrochemical methods are particularly well-suited for probing the interfacial properties of 4-MBA SAMs, especially the behavior of the terminal carboxylic acid group.

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox processes and interfacial phenomena of modified electrodes. For 4-MBA SAMs, CV is instrumental in investigating the protonation and deprotonation of the terminal carboxylic acid group (-COOH). iaea.orgresearchgate.net The charge state of this group can be controlled by the pH of the electrolyte solution and by the application of an electric potential to the underlying gold substrate. iaea.orgresearchgate.net

In a typical experiment, the potential of the 4-MBA modified electrode is cycled, and the resulting current is measured. The voltammetric response is highly dependent on the pH of the electrolyte. iaea.orgresearchgate.netnih.gov At a given pH, applying a sufficiently negative potential can induce the deprotonation of the -COOH group to -COO⁻, while a positive potential can drive the reverse protonation process. This potential-induced protonation/deprotonation gives rise to characteristic peaks in the cyclic voltammogram. iaea.orgresearchgate.net The position of these peaks shifts with pH, which is consistent with the acid-base equilibrium at the interface. nih.gov

Electrochemical Impedance Spectroscopy (EIS) is a sensitive technique for characterizing the properties of SAMs, such as their dielectric behavior and resistance to charge transfer. cnr.it In an EIS experiment, a small amplitude AC potential is applied to the electrode over a range of frequencies, and the impedance of the system is measured.

For a 4-MBA SAM on a gold electrode, the monolayer acts as a barrier to the flow of electrons between the electrode and a redox probe in the solution (e.g., [Fe(CN)6]3-/4-). scielo.br This barrier gives rise to a charge-transfer resistance (Rct), which can be determined by fitting the impedance data to an equivalent circuit model. cnr.itscielo.br The magnitude of Rct provides information about the packing density and integrity of the monolayer. A well-packed, defect-free monolayer will exhibit a high Rct, while a poorly formed or disordered monolayer will have a lower Rct. nih.gov The impedance of 4-MBA SAMs is also pH-dependent, reflecting the protonation state of the carboxylic acid termini. ufvjm.edu.br

The electrochemical behavior of 4-MBA SAMs is intricately linked to their molecular-level structure, including the degree of intermolecular hydrogen bonding. Infrared spectroscopy studies have shown that the electrochemical response observed in cyclic voltammetry is related to the extent of hydrogen bonding within the monolayer film. iaea.orgresearchgate.net

Well-ordered SAMs with extensive hydrogen bonding between the carboxylic acid groups of neighboring molecules exhibit a distinct electrochemical response associated with the collective protonation/deprotonation process. iaea.orgresearchgate.net Conversely, if the intermolecular hydrogen bonding is disrupted, for example, by co-adsorbing another molecule like acetic acid, the voltammetric peaks associated with this process are significantly diminished. iaea.orgresearchgate.net This indicates that the cooperative nature of the hydrogen-bonded network is crucial for the observed electrochemical behavior. The interaction with electrolyte cations can also disrupt the hydrogen bonding network, leading to a decrease in the voltammetric response over time. researchgate.net Furthermore, the formation of hydrogen bonds can influence the charge transfer processes within the monolayer system. mdpi.comnih.gov

Other Spectroscopic Methods

In addition to XPS and electrochemical techniques, other spectroscopic methods provide valuable information about the structure and properties of 4-MBA SAMs.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that provides detailed vibrational information about molecules adsorbed on nanostructured metal surfaces. nih.govrsc.orgingentaconnect.com For 4-MBA, SERS is particularly useful for probing the protonation state of the carboxylic acid group. The protonated (-COOH) and deprotonated (-COO⁻) forms have distinct Raman signatures. acs.org For instance, the protonated form exhibits a characteristic vibrational mode around 1697 cm⁻¹, while the deprotonated form shows a peak around 1414 cm⁻¹. acs.org This allows for the in-situ monitoring of the local pH and pKa at the electrode-electrolyte interface. acs.org The enhancement of the Raman signal can be on the order of 10⁷ to 10⁹, allowing for the detection of even a monolayer of molecules. nih.gov

Infrared (IR) Spectroscopy, particularly in the form of Polarization-Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS), is used to study the molecular composition, orientation, and hydrogen bonding within 4-MBA SAMs. nih.govuh.edu The vibrational modes of the carboxylic acid group and the aromatic ring provide information about the molecular structure and environment. For example, the C=O stretching frequency can indicate the extent of hydrogen bonding. iaea.orgresearchgate.net

Table 3: Key Spectroscopic and Electrochemical Findings for 4-MBA SAMs

Technique Key Information Obtained
X-ray Photoelectron Spectroscopy (XPS) Confirms thiolate bond formation, determines chemical state of sulfur, estimates surface coverage.
Scanning Tunneling Microscopy (STM) Visualizes molecular arrangement and lattice structure.
Near-Edge X-ray Absorption Fine Structure (NEXAFS) Determines molecular orientation and tilt angles.
Cyclic Voltammetry (CV) Investigates protonation/deprotonation of the carboxylic acid group, pH dependence.
Electrochemical Impedance Spectroscopy (EIS) Characterizes monolayer integrity, charge transfer resistance, and dielectric properties.
Surface-Enhanced Raman Scattering (SERS) Provides vibrational information, probes local pH and pKa.

Fourier Transform Infrared External Reflection Spectroscopy (FTIR-ERS)

Fourier Transform Infrared External Reflection Spectroscopy (FTIR-ERS) is a powerful surface-sensitive technique used to study the structure and chemical environment of self-assembled monolayers (SAMs) of this compound (4-MBA) on various substrates, particularly gold. iaea.orgutexas.edu This method provides detailed information about the molecular orientation, intermolecular interactions, and the protonation state of the carboxylic acid group within the monolayer. iaea.orgresearchgate.net

Research has demonstrated that the electrochemical environment significantly influences the characteristics of 4-MBA SAMs on gold surfaces. iaea.org By applying an electric potential to the gold substrate, the carboxylic acid head group of the 4-MBA molecule can be reversibly protonated and deprotonated. researchgate.net This process is highly dependent on the pH of the surrounding electrolyte. iaea.orgresearchgate.net FTIR-ERS studies correlate this electrochemical response with the degree of hydrogen bonding within the monolayer film. iaea.org For instance, the addition of acetic acid to the solution from which the SAM is formed leads to a film with less intermolecular hydrogen bonding between 4-MBA molecules. iaea.orgresearchgate.net

FTIR-ERS spectra reveal characteristic vibrational bands that serve as markers for specific functional groups and their interactions. The carbonyl stretch (ν(C=O)) of the carboxylic acid group is particularly informative. In aged SAMs, changes in the spectra, such as the disappearance of carbonyl and hydroxyl bands and the appearance of carboxylate and aliphatic hydrocarbon bands, can indicate reactions, such as the interaction with vapor-phase molecules like decylamine. utexas.edu The position of the carboxylic acid group relative to the substrate surface has been shown to affect the electronic environment of the benzene (B151609) ring and the acidity of the carboxyl-group proton. utexas.edu

Key vibrational frequencies observed in FTIR-ERS studies of 4-MBA SAMs are summarized in the table below.

Vibrational Mode Frequency (cm⁻¹) Assignment Reference
Carbonyl Stretch (C=O)~1700Carboxylic acid group researchgate.net
Aromatic Stretch (C=C)~1590Benzene ring researchgate.net

Table 1: Characteristic FTIR-ERS vibrational frequencies for this compound SAMs.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a crucial tool for determining the orientation and electronic structure of molecules within self-assembled monolayers. nih.govresearchgate.net Studies on 4-MBA SAMs on gold (Au(111)) and titanium dioxide (TiO₂) surfaces have provided precise details on the molecular arrangement. nih.govresearchgate.net

Carbon K-edge NEXAFS measurements show that 4-MBA monomers adopt a well-defined, upright orientation when assembled on Au(111) from a solution containing acetic acid in ethanol. nih.gov In this configuration, the aryl ring and the carboxyl group are tilted at a colatitudal angle of approximately 30° from the surface normal. nih.gov The choice of solvent for SAM preparation can influence the film's morphology; however, using pure ethanol did not significantly alter the monomer's orientation. nih.gov

When adsorbed on titanium dioxide surfaces, both anatase (101) and rutile (110), photoelectron spectroscopy suggests that the 4-MBA molecule binds via its carboxyl group in a deprotonated, bidentate geometry. researchgate.net Carbon K-edge NEXAFS spectra indicate that on both TiO₂ surfaces, the phenyl ring of the 4-MBA molecule is oriented at a significant tilt angle of 70° ± 5° from the surface. researchgate.net This prostrate orientation is in contrast to the more upright stance observed on gold substrates. This difference in orientation highlights the critical role of the substrate in dictating the structure of the SAM.

Substrate Molecular Group Tilt Angle from Surface Normal Reference
Au(111)Aryl ring and Carboxyl group~30° nih.gov
TiO₂ (rutile and anatase)Phenyl ring70° ± 5° researchgate.net

Table 2: Molecular orientation of this compound on different substrates as determined by NEXAFS spectroscopy.

UV-Visible Absorption Spectroscopy for Plasmon Resonance Monitoring

UV-Visible (UV-Vis) absorption spectroscopy is a widely used technique to monitor the localized surface plasmon resonance (LSPR) of metallic nanoparticles, which is sensitive to the surrounding dielectric environment. ucl.ac.ukmdpi.com When 4-MBA is used as a surface functionalizing agent on gold or silver nanoparticles, UV-Vis spectroscopy can track changes in the nanoparticle system, such as aggregation or binding events. ucl.ac.ukmdpi.com

The optical properties of gold nanoparticles change when they aggregate, causing the surface plasmon resonance to shift to lower energies, which is observed as a red-shift in the absorption peak to longer wavelengths. ucl.ac.uk In composite systems, such as Ag/4-MBA/PEDOT:PSS, the LSPR is influenced by the interactions between the components. mdpi.com For instance, the aggregation of silver nanoparticles decorated with 4-MBA can induce wide absorbance bands between 400–700 nm. mdpi.com The strong coupling between neighboring nanoparticles contributes to a red-shift of the plasmon resonance. mdpi.com

The LSPR is a foundational principle for many sensing applications. nih.gov The adsorption of molecules like 4-MBA onto plasmonic nanostructures is central to Surface-Enhanced Raman Spectroscopy (SERS), where the LSPR creates a strong electromagnetic field that enhances the Raman signal. mdpi.com Monitoring the LSPR with UV-Vis spectroscopy provides insight into the formation and stability of these SERS-active substrates. For example, studies have shown that the addition of gold nanoparticles to a TiO₂ film can significantly increase photocurrent under visible light irradiation due to the plasmonic enhancement of local electromagnetic fields, a phenomenon that can be characterized by UV-Vis absorption spectra. acs.org

System Observation Spectroscopic Effect Reference
Aggregated Gold NanoparticlesConduction electrons become delocalized among neighboring particles.LSPR peak red-shifts to longer wavelengths and may broaden. ucl.ac.uk
Ag/4-MBA/PEDOT:PSSAggregation of Ag NPs and strong coupling.Wide absorbance bands (400-700 nm) and plasmon resonance red-shift. mdpi.com
Gold Nanoparticles on TiO₂Plasmonic enhancement of local electromagnetic fields.Increased absorption in the visible range. acs.org

Table 3: UV-Visible absorption spectroscopy findings for monitoring plasmon resonance in this compound-related systems.

Applications of 4 Mercaptobenzoic Acid in Advanced Materials and Nanosystems

4-Mercaptobenzoic acid (4-MBA) has emerged as a critical molecular tool in the development of advanced materials and nanosystems. Its unique bifunctional nature, possessing both a thiol group for strong anchoring to metallic surfaces and a carboxylic acid group for further functionalization or environmental interaction, makes it invaluable in nanotechnology and sensor development.

Emerging Research Frontiers and Future Directions for 4 Mercaptobenzoic Acid

Advanced Design of Plasmonic Nanostructures for SERS

Surface-Enhanced Raman Scattering (SERS) is a powerful analytical technique that allows for the detection of molecules at very low concentrations. 4-MBA is often used as a reporter molecule in SERS due to its large Raman cross-section and its ability to bind to plasmonic nanoparticles. nih.gov The thiol group of 4-MBA allows it to form a self-assembled monolayer (SAM) on the surface of metallic nanostructures, such as gold or silver nanoparticles. sigmaaldrich.commdpi.com This brings the molecule into close proximity to the enhanced electromagnetic field generated by the nanoparticles, resulting in a significant enhancement of its Raman signal. mdpi.com

The design of the plasmonic nanostructures plays a crucial role in the SERS enhancement. Researchers are exploring various nanostructures, including gold nanoislands, acs.org silver microplate-molecule-multi-sized silver nanosphere nanoparticle-on-mirror (NPoM) nanocavities, mdpi.com and nanoporous gold, optica.org to optimize the SERS signal of 4-MBA. For example, a SERS enhancement factor of up to 7904 has been achieved for 4-MBA using an 80 nm NPoM nanocavity. mdpi.com The ability to precisely control the size and shape of these nanostructures is key to maximizing the SERS enhancement and enabling the detection of even single molecules. mdpi.com

SubstrateReported SERS Enhancement FactorReference
80 nm NPoM nanocavity7904 mdpi.com
Silver-coated porous silicon>10^6 units.it
Fe3O4@Ag nanoparticles2 x 10^8 acs.org
Au-GO nano-hybrids1.1 x 10^8 mdpi.com

Development of Multi-Functional Nanosystems for Integrated Sensing and Catalysis

The unique properties of 4-MBA make it an ideal candidate for the development of multi-functional nanosystems that can be used for both sensing and catalysis. nih.gov For example, gold nanoparticles functionalized with 4-MBA have been shown to exhibit improved catalytic activity. sigmaaldrich.com These nanosystems can be used to detect a variety of analytes, including metal ions and organic molecules.

Recent research has focused on developing magneto-plasmonic nanoparticles that combine the magnetic properties of iron oxide with the plasmonic properties of gold or silver. acs.orgsigmaaldrich.com These nanoparticles can be used for both SERS-based sensing and magnetic separation. acs.org Additionally, researchers are exploring the use of 4-MBA in plasmon-driven catalysis. For instance, the reductive coupling of 4-nitrobenzenethiol to 4,4'-dimercaptoazobenzene has been observed on the surface of magnesium nanoparticles under laser excitation, a process driven by plasmons. nih.govacs.org

Elucidation of Complex Interfacial Phenomena at the Molecular Level

The ability of 4-MBA to form well-defined self-assembled monolayers (SAMs) on metal surfaces makes it an excellent model system for studying interfacial phenomena at the molecular level. acs.orgconicet.gov.ar Techniques such as scanning tunneling microscopy (STM), X-ray photoelectron spectroscopy (XPS), and density functional theory (DFT) calculations have been used to study the adsorption of 4-MBA on gold surfaces. acs.orgconicet.gov.ar These studies have revealed that 4-MBA molecules adsorb on the Au(111) surface via a thiolate bond, forming a (√3×4) lattice. acs.orgconicet.gov.ar

The orientation of the 4-MBA molecule on the nanoparticle surface can affect the SERS spectrum, providing insights into the molecule-surface interaction. nih.gov Furthermore, the protonation/deprotonation of the carboxylic acid group of 4-MBA is sensitive to the local pH, which can be monitored by changes in the SERS spectrum. nih.govacs.org This has enabled the use of 4-MBA as a pH-sensitive probe in biological systems. nih.gov

Exploration of 4-Mercaptobenzoic Acid in Quantum Dot and Optoelectronic Applications

This compound is also finding applications in the field of quantum dots (QDs) and optoelectronics. mdpi.com It can be used as a capping ligand to stabilize QDs and to modify their electronic properties. acs.orgfrontiersin.org The aromatic ring of 4-MBA can electronically couple with the QD, leading to a red-shift in the absorption spectrum. acs.orgresearchgate.net

In the realm of solar cells, 4-MBA has been utilized in quantum dot sensitized solar cells (QDSSCs). Polyaniline doped with this compound has been grafted onto multi-walled carbon nanotubes to act as a scaffold for adsorbing quantum dots. rsc.orgrsc.org This composite material facilitates efficient electron transfer from the excited QDs to the carbon nanotube, resulting in a power conversion efficiency of 3.76%. rsc.orgrsc.org Furthermore, SAMs of methoxybenzoic acid derivatives, which are structurally related to 4-MBA, have been used to passivate the surface of ZnO electron-transporting layers in perovskite solar cells, improving both performance and stability. rsc.org

Applications in Advanced Chemical Synthesis and Polymer Science

This compound serves as a valuable intermediate in organic synthesis. nordmann.global The presence of both a thiol and a carboxylic acid group allows for a variety of chemical transformations. For instance, it can be used in the synthesis of 4-mercaptobenzoates through reaction with alcohols. google.com

In polymer science, 4-MBA has been used to create novel thiolated polymers. researchgate.net For example, chitosan (B1678972) has been modified with this compound to create a thiolated chitosan with enhanced mucoadhesive properties. researchgate.net This is attributed to the higher reactivity of the aromatic thiol group. researchgate.net Such modified polymers hold promise for applications in drug delivery and in situ gelling formulations. researchgate.net

Tailoring Biosensing Platforms for Single-Molecule Detection and High Sensitivity

The development of highly sensitive biosensors is a major goal in analytical science. 4-MBA plays a crucial role in the fabrication of SERS-based biosensors with the potential for single-molecule detection. mdpi.com By functionalizing plasmonic nanostructures with 4-MBA, researchers can create "hot spots" where the electromagnetic field is strongly enhanced, leading to a massive amplification of the Raman signal. mdpi.com

Q & A

Q. How is 4-MBA synthesized and characterized for use in surface-enhanced Raman spectroscopy (SERS)?

  • Methodology : 4-MBA is typically synthesized via thiolation of 4-bromobenzoic acid using thiourea, followed by hydrolysis. Characterization involves nuclear magnetic resonance (NMR) for purity verification and Fourier-transform infrared spectroscopy (FTIR) to confirm the thiol (-SH) and carboxylic (-COOH) functional groups . For SERS applications, 4-MBA is self-assembled onto gold or silver nanoparticles (Au/AgNPs) through thiolate-metal bonding. Transmission electron microscopy (TEM) and UV-Vis spectroscopy are used to confirm nanoparticle functionalization .
  • Key Data :
  • Molecular formula: C₇H₆O₂S .
  • Characteristic Raman peaks: ~1,080 cm⁻¹ (C-S stretch) and ~1,580 cm⁻¹ (aromatic ring vibrations) .

Q. What experimental protocols ensure reproducibility in preparing 4-MBA self-assembled monolayers (SAMs)?

  • Methodology : SAMs are formed by immersing Au/Ag substrates in 1 mM 4-MBA ethanolic solutions for 12–24 hours. Excess molecules are rinsed with ethanol. Electrochemical impedance spectroscopy (EIS) or cyclic voltammetry (CV) validates monolayer integrity by measuring electron transfer resistance .
  • Critical Factors :
  • pH adjustment (e.g., pH 4 for hydrogen bonding-driven nanoparticle assembly) enhances SAM stability .
  • Temperature control (25°C) minimizes aggregation during functionalization .

Advanced Research Questions

Q. How do 4-MBA-stabilized gold nanoparticles exhibit enhanced electrochemical kinetics compared to citrate-stabilized counterparts?

  • Methodology : Cyclic voltammetry (CV) and chronoamperometry compare electron transfer rates. For example, 4-MBA-functionalized AuNPs show a 71 mV lower oxidation potential and twice the reaction speed of citrate-stabilized AuNPs due to stronger ligand-metal interactions .
  • Data Contradiction Analysis : Discrepancies in reaction rates may arise from variations in SAM packing density. Atomic force microscopy (AFM) or X-ray photoelectron spectroscopy (XPS) can resolve structural differences .

Q. What mechanisms explain the pH-dependent SERS enhancement of 4-MBA in nanoparticle "hot spots"?

  • Methodology : Adjusting pH to 4 induces hydrogen bonding between carboxylic groups of 4-MBA on adjacent nanoparticles, creating sub-1 nm gaps for plasmonic enhancement. Single-molecule SERS experiments (e.g., using a 785 nm laser) detect signal amplification up to 10¹⁴–10¹⁵ times .
  • Theoretical Modeling : Density functional theory (DFT) simulations correlate protonation states of 4-MBA with Raman peak shifts. For instance, deprotonated -COO⁻ groups at pH > 5 reduce hydrogen bonding, diminishing hot-spot formation .

Q. How can computational models predict the orientation of 4-MBA molecules in SAMs for biosensing applications?

  • Methodology : Molecular dynamics (MD) simulations using software like GROMACS model SAMs on Au(111) surfaces. Parameters include tilt angles (e.g., 30–40° from surface normal) and sulfur-gold bond distances (~2.4 Å). Experimental validation uses polarization-modulated infrared reflection absorption spectroscopy (PM-IRRAS) .
  • Key Findings :
  • Carboxylic groups orient toward the solution, enabling covalent immobilization of biomolecules (e.g., glucose oxidase) .

Data Contradiction and Resolution

Q. Why do studies report conflicting SERS intensities for 4-MBA under similar experimental conditions?

  • Analysis : Variations arise from nanoparticle size/shape heterogeneity (e.g., spherical vs. nanostar AuNPs) and laser wavelength alignment with plasmon resonance. Standardizing substrates (e.g., using template-synthesized Ag nanowires) reduces variability .
  • Resolution Strategy : Normalize SERS signals using internal reference peaks (e.g., 4-MBA’s 1,080 cm⁻¹ band) and report enhancement factors (EFs) with error margins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.